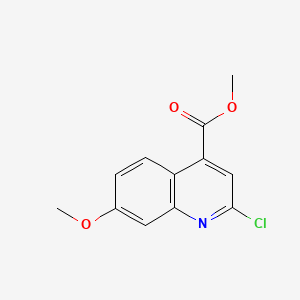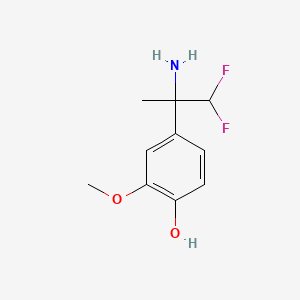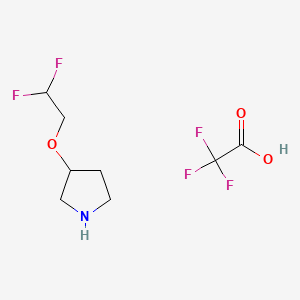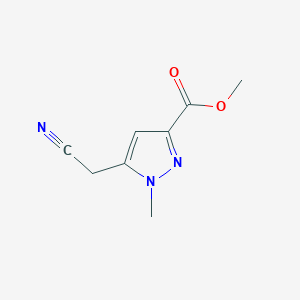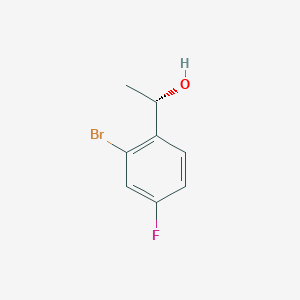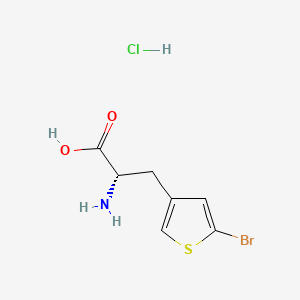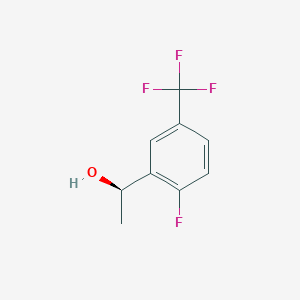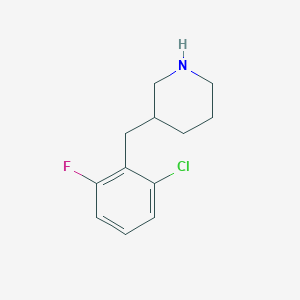
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
The synthesis of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The 1,2,3-triazole ring system can be synthesized via a copper-catalyzed click reaction of azides with alkynes.
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction involving diazo compounds and alkenes.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various dienophiles.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, copper catalysts for cycloaddition, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity . The bromine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid include other triazole derivatives such as 1,2,4-triazole and 1,2,3-triazole analogs . These compounds share similar structural features but may differ in their specific substituents and functional groups. The uniqueness of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid lies in its specific combination of a bromine atom, a triazole ring, and a cyclopropane carboxylic acid moiety .
Propriétés
Formule moléculaire |
C6H6BrN3O2 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
1-(4-bromotriazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-3-8-10(9-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
Clé InChI |
RCMCEZDBSIAKRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)O)N2N=CC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
